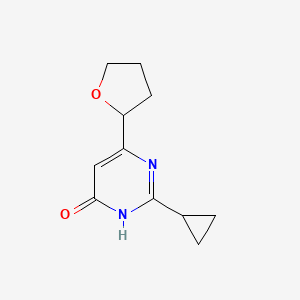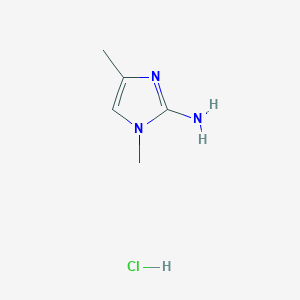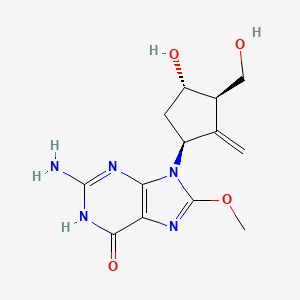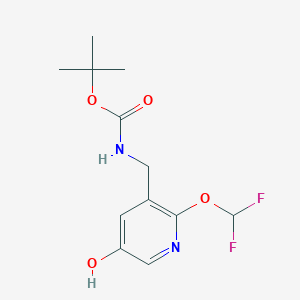![molecular formula C9H4N2O2S B1487280 5-Cyanobenzo[d]thiazole-2-carboxylic acid CAS No. 2231676-66-5](/img/structure/B1487280.png)
5-Cyanobenzo[d]thiazole-2-carboxylic acid
Übersicht
Beschreibung
5-Cyanobenzo[d]thiazole-2-carboxylic acid is a chemical compound belonging to the thiazole family, characterized by a fused benzene and thiazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanobenzo[d]thiazole-2-carboxylic acid typically involves the cyclization of o-aminothiophenol with cyanoguanidine under acidic conditions
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety profiles compared to batch processes. The use of catalysts such as palladium or copper can enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyanobenzo[d]thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the 5-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Bromine (Br₂) in acetic acid.
Major Products Formed:
Oxidation: this compound can be converted to its corresponding carboxylic acid derivative.
Reduction: The cyano group can be reduced to form 5-aminobenzo[d]thiazole-2-carboxylic acid.
Substitution: Electrophilic substitution can introduce various functional groups at the 5-position.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties.
Medicine: It has been investigated for its potential use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-Cyanobenzo[d]thiazole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzo[d]thiazole
2-Hydroxybenzo[d]thiazole
2-Methylbenzo[d]thiazole
2-Chlorobenzo[d]thiazole
Eigenschaften
IUPAC Name |
5-cyano-1,3-benzothiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O2S/c10-4-5-1-2-7-6(3-5)11-8(14-7)9(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINKYMYEUNZXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1487202.png)



![(S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid](/img/structure/B1487209.png)





![Tert-butyl ((4-(methylamino)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B1487216.png)


